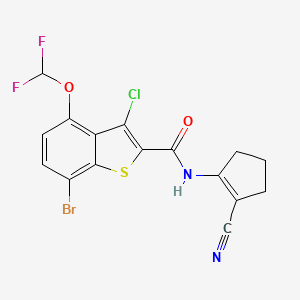![molecular formula C15H8Cl2N2O2 B10964259 ({5-[(2,6-Dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10964259.png)
({5-[(2,6-Dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-[(2,6-Dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile: 2-({5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile , is a fascinating heterocyclic compound. Its molecular formula is C15H8Cl2N2O2 , with an average mass of approximately 319.14 Da . This compound belongs to the furan family and exhibits intriguing properties.
Preparation Methods
Synthesis: The synthetic route to obtain ({5-[(2,6-Dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile involves the reduction of the formyl group of 5-hydroxymethylfurfural (HMF) . HMF is derived from fructose through acid-catalyzed dehydration. The reduction is catalyzed by metals such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, along with sodium amalgam, under high temperatures and hydrogen pressure . Hydrogenation in the presence of copper or platinum catalysts in an aqueous environment yields the desired compound.
Chemical Reactions Analysis
Reactivity:
({5-[(2,6-Dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction of the formyl group to form the compound.
Substitution: It may react via substitution processes.
Common Reagents and Conditions: Reagents include hydrogen gas (H2), metal catalysts (nickel, copper, platinum), and solvents (aqueous environments). Reaction conditions involve elevated temperatures and high hydrogen pressure .
Major Products: The primary product is This compound itself, along with possible reduced forms like 2,5-bis(hydroxymethyl)tetrahydrofuran .
Scientific Research Applications
Chemistry and Industry:
Polyurethane Foams: The compound serves as a diol in the manufacture of polyurethane foams.
Polyesters: It finds applications in polyester synthesis .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Properties
Molecular Formula |
C15H8Cl2N2O2 |
|---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
2-[[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-13-2-1-3-14(17)15(13)20-9-12-5-4-11(21-12)6-10(7-18)8-19/h1-6H,9H2 |
InChI Key |
AXQVYVBKDCYSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10964176.png)


![N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964192.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964196.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B10964198.png)
![3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964200.png)
![(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10964212.png)
![N-(2,5-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10964215.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10964218.png)
![3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10964222.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10964233.png)

